1H,1H-Heptafluorobutyl acetate
Overview
Description
1H,1H-Heptafluorobutyl acetate is a fluorinated organic compound with the molecular formula C6H5F7O2. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic chemical synthesis .
Mode of Action
It is used in the synthesis of copolymers via reversible addition fragmentation chain transfer (RAFT) copolymerization . In this process, it interacts with other monomers to form a polymer chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H,1H-Heptafluorobutyl acetate can be synthesized through the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with acetic anhydride . The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
C4H3F7OH+(CH3CO)2O→C6H5F7O2+CH3COOH
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The use of high-purity reactants and efficient separation techniques is crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H,1H-Heptafluorobutyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce 2,2,3,3,4,4,4-Heptafluoro-1-butanol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form different fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Fluorinated derivatives with different functional groups.
Hydrolysis: 2,2,3,3,4,4,4-Heptafluoro-1-butanol and acetic acid.
Oxidation: Various oxidized fluorinated compounds.
Scientific Research Applications
1H,1H-Heptafluorobutyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
Comparison with Similar Compounds
1H,1H-Heptafluorobutyl acetate can be compared with other fluorinated esters, such as:
1H,1H-Heptafluorobutyl acrylate: Similar in structure but contains an acrylate group instead of an acetate group.
1H,1H-Heptafluorobutyl methacrylate: Contains a methacrylate group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its high thermal stability, resistance to chemical reactions, and ability to form strong interactions with biomolecules. These properties make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O2/c1-3(14)15-2-4(7,8)5(9,10)6(11,12)13/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRRHZPKVSFERJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895473 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-06-9 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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